molecular formula C12H23N3O3 B7930731 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930731
M. Wt: 257.33 g/mol
InChI Key: NYTITAFHEWPAIL-IENPIDJESA-N
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Description

This compound (CAS 885688-49-3, molecular formula C₁₂H₂₃N₃O₃) is a chiral intermediate featuring a pyrrolidine ring substituted with an (S)-2-amino-propionyl group and a tert-butyl carbamate protective group. Its stereochemistry and functional groups make it valuable in pharmaceutical synthesis, particularly as a building block for protease inhibitors or kinase-targeting drugs. The tert-butyl ester serves to protect the amine during reactions, while the amino-propionyl side chain may influence binding affinity in biological systems .

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-8(13)10(16)15-6-5-9(7-15)14-11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,17)/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTITAFHEWPAIL-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ester or amide groups.

Scientific Research Applications

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also participate in binding interactions with proteins, nucleic acids, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared below with analogs differing in substituents, stereochemistry, or side chains.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Key Features
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (S)-2-amino-propionyl, tert-butyl carbamate C₁₂H₂₃N₃O₃ 281.33 g/mol 885688-49-3 Chiral center (S-configuration); common protective group for amine synthesis
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester Ethyl group on carbamate; methylene linker C₁₅H₂₉N₃O₃ 299.42 g/mol 864754-29-0 Extended side chain increases lipophilicity; potential steric hindrance
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester R-configuration at pyrrolidine C₁₂H₂₃N₃O₃ 281.33 g/mol 885688-49-3 Stereoisomer with altered binding selectivity in chiral environments
[(S)-1-((s)-2-amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Cyclopropyl carbamate substituent C₁₅H₂₇N₃O₃ 297.40 g/mol 1401667-37-5 Cyclopropyl group enhances ring strain; may improve metabolic stability
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 2-Amino-ethyl side chain C₁₁H₂₃N₃O₂ 229.32 g/mol 62176-12-9 Shorter side chain; increased hydrophilicity
3-[((S)-2-Amino-propionylamino)-Methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Amino-propionylamino-methyl substitution C₁₃H₂₅N₃O₃ 271.36 g/mol 1354028-74-2 Additional amino group may enhance hydrogen bonding capacity

Stereochemical Differences

  • Target Compound (S-configuration) : The (S)-stereochemistry at the pyrrolidine ring is critical for interactions with chiral biological targets, such as enzymes or receptors.
  • R-Configuration Analog: The [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl] variant (CAS 885688-49-3) may exhibit reduced activity in stereospecific reactions, as seen in protease inhibitor studies where R-isomers showed lower binding affinity .

Substituent Effects

  • Ethyl Carbamate Group : The ethyl-substituted analog (CAS 864754-29-0) has a higher molecular weight (299.42 g/mol) and increased lipophilicity (logP ~1.2 vs. 0.8 for the target compound), which could enhance membrane permeability but reduce aqueous solubility .
  • This modification is advantageous in prodrug design .

Side Chain Modifications

  • 2-Amino-ethyl vs. Amino-propionyl: Replacing the amino-propionyl group with a shorter 2-amino-ethyl chain (CAS 62176-12-9) reduces steric bulk, which may facilitate synthesis of less hindered intermediates.

Research Implications

  • Drug Synthesis : The target compound’s tert-butyl carbamate group is widely used in solid-phase peptide synthesis (SPPS) to protect amines during coupling reactions .
  • Biological Activity : Analogs with cyclopropyl groups (e.g., CAS 1401667-37-5) are being explored in kinase inhibitors due to their stability and conformational rigidity .

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1401664-87-6) is a synthetic organic molecule with significant potential in medicinal chemistry and biological research. Its structure, characterized by a pyrrolidine ring and a tert-butyl ester group, suggests it may interact with various biological targets, making it a subject of interest for further investigation.

  • Molecular Formula: C12H23N3O3
  • Molecular Weight: 257.33 g/mol
  • Chemical Structure: The compound features a chiral center, which may influence its biological activity and interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor. The presence of the carbamic acid moiety allows it to interact with active sites of enzymes, potentially modulating their activity. This can be particularly relevant in the context of signal peptidases, which are crucial for protein maturation in bacterial systems.

In Vitro Studies

Recent studies have evaluated the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated:

  • Inhibitory Potency: The compound was tested for its inhibitory potency against E. coli signal peptidase in a FRET-based functional assay, yielding IC50 values ranging from 0.056 to 1.11 mM depending on the specific structural analogs tested .
  • Minimum Inhibitory Concentration (MIC): The MIC was assessed against a panel of bacteria, showing activity against hypersensitive strains at concentrations as low as 8–32 mg/mL, while no activity was observed against wild-type strains due to efflux pump mechanisms .

Cytotoxicity Assays

Cytotoxicity was evaluated using human liver cell lines (HepG2). The compound exhibited varying levels of cytotoxicity depending on the stereochemistry of the analogs tested. For instance:

  • SA-linked peptides: Displayed lower cytotoxicity compared to SIA-linked peptides, with values around 0.58 mM for SA versus 5.20 mM for SIA .

These findings suggest that while the compound shows promise as an antibacterial agent, careful consideration must be given to its cytotoxic effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameStructureIC50 (mM)Cytotoxicity (mM)
SA-linked PeptideSimilar structure0.056 - 0.0710.58
SIA-linked PeptideSimilar structure0.133 - 1.115.20
Control CompoundN/AN/AN/A

This table highlights the varying potencies and cytotoxic profiles among different structural analogs, underscoring the importance of structural modifications in influencing biological outcomes.

Case Studies

A notable case study involved the synthesis and evaluation of multiple epimeric forms of the compound. Researchers found that certain stereoisomers exhibited significantly enhanced inhibition against target enzymes while maintaining lower cytotoxicity profiles . This study emphasizes the relevance of stereochemistry in drug design and development.

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